C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine
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Overview
Description
C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine is an organic compound that features a unique structure with a benzo[1,3]dioxole ring substituted with two fluorine atoms and a phenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine typically involves the following steps:
Formation of the benzo[1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction using benzene or a substituted benzene derivative.
Formation of the methylamine moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dichloromethane, ethanol)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzo[1,3]dioxole: A related compound with similar structural features but lacking the phenyl-methylamine moiety.
Benzo[1,3]dioxole derivatives: Various derivatives with different substituents on the benzo[1,3]dioxole ring.
Uniqueness
C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine is unique due to the presence of both fluorine atoms and the phenyl-methylamine group, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)18-11-7-6-10(8-12(11)19-14)13(17)9-4-2-1-3-5-9/h1-8,13H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBQNZLZLMFSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)OC(O3)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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